

# YKL-05-099 SIK Inhibitor: A Technical Guide to Discovery and Development

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## Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B611891

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## Abstract

Salt-Inducible Kinases (SIKs) have emerged as promising therapeutic targets for a range of diseases, including inflammatory conditions, certain cancers, and metabolic disorders. This technical guide provides an in-depth overview of the discovery and development of **YKL-05-099**, a potent pan-SIK inhibitor. We will delve into its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitors and immunology.

## Introduction to YKL-05-099

**YKL-05-099** is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses, particularly in innate immune cells.[1] **YKL-05-099** was developed as an improvement upon earlier pan-SIK inhibitors like HG-9-91-01, with enhanced selectivity and pharmacokinetic properties, making it a valuable tool for in vivo studies.[1] Its development has paved the way for investigating the therapeutic potential of SIK inhibition in various disease models.[2][3]

## Mechanism of Action

**YKL-05-099** exerts its effects by competitively inhibiting the ATP-binding site of SIKs. Under basal conditions, SIKs phosphorylate and thereby suppress the activity of transcriptional co-activators such as CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1] By inhibiting SIKs, **YKL-05-099** prevents the phosphorylation of these downstream targets. This leads to their translocation to the nucleus, where they can modulate gene expression. A key consequence of this in immune cells is the potentiation of anti-inflammatory cytokine production, such as Interleukin-10 (IL-10), and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[1][4]

## Quantitative Data

The following tables summarize the key quantitative data for **YKL-05-099**, providing a clear comparison of its activity against different SIK isoforms and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of **YKL-05-099**

Target	IC50 (nM)	Assay Type
SIK1	~10	Competitive Binding Assay
SIK2	~40	Competitive Binding Assay
SIK3	~30	Competitive Binding Assay

Data sourced from multiple references.[4][5][6]

Table 2: Cellular Activity of **YKL-05-099**

Cell Type	Assay	Stimulant	Effect	EC50 (nM)
Bone Marrow-Derived Dendritic Cells (BMDCs)	IL-10 Production	Zymosan A	Potentiation	460
Bone Marrow-Derived Macrophages (BMDMs)	p-HDAC5 (Ser259) Levels	LPS	Reduction	Not Reported
MOLM-13 Leukemia Cells	Proliferation	-	Inhibition	240

Data sourced from multiple references.[\[1\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of **YKL-05-099**.

### In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **YKL-05-099** against SIK1, SIK2, and SIK3.
- Methodology: While the specific proprietary details of the competitive binding assay used are not publicly available, a general protocol for such an assay would involve:
  - Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a known fluorescently labeled ligand that binds to the ATP-binding pocket of the kinases, and assay buffer.
  - Procedure:
    - A constant concentration of the SIK enzyme and the fluorescent ligand are incubated in the wells of a microplate.

- Serial dilutions of **YKL-05-099** are added to the wells.
- The plate is incubated to allow the binding to reach equilibrium.
- The amount of fluorescent ligand displaced by **YKL-05-099** is measured using a suitable plate reader.
- Data Analysis: The data is plotted as the percentage of displaced ligand versus the log concentration of **YKL-05-099**. The IC50 value is then calculated using a non-linear regression analysis.

## Cell-Based Assays

- Objective: To assess the effect of **YKL-05-099** on cytokine production in immune cells.
- Methodology:
  - Cell Culture: Bone marrow is harvested from the femurs and tibias of mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate into BMDCs.
  - Treatment: Differentiated BMDCs are pre-treated with varying concentrations of **YKL-05-099** for 24 hours.
  - Stimulation: The cells are then stimulated with Zymosan A to induce cytokine production.
  - Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of cytokines (e.g., IL-10, TNF- $\alpha$ , IL-6, IL-12p40) is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[\[4\]](#)[\[7\]](#)
- Objective: To confirm the on-target effect of **YKL-05-099** by measuring the phosphorylation of a known SIK substrate.
- Methodology:
  - Cell Culture: Bone marrow-derived macrophages are generated by culturing bone marrow cells with macrophage colony-stimulating factor (M-CSF).

- Treatment and Stimulation: BMDMs are pre-incubated with **YKL-05-099** (e.g., 1  $\mu$ M) for 6 hours, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes.[1]
- Western Blotting:
  - Cells are lysed, and protein concentrations are determined.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated HDAC5 (Ser259) and total HDAC5.
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total HDAC5 is quantified.[1]

## In Vivo Animal Studies

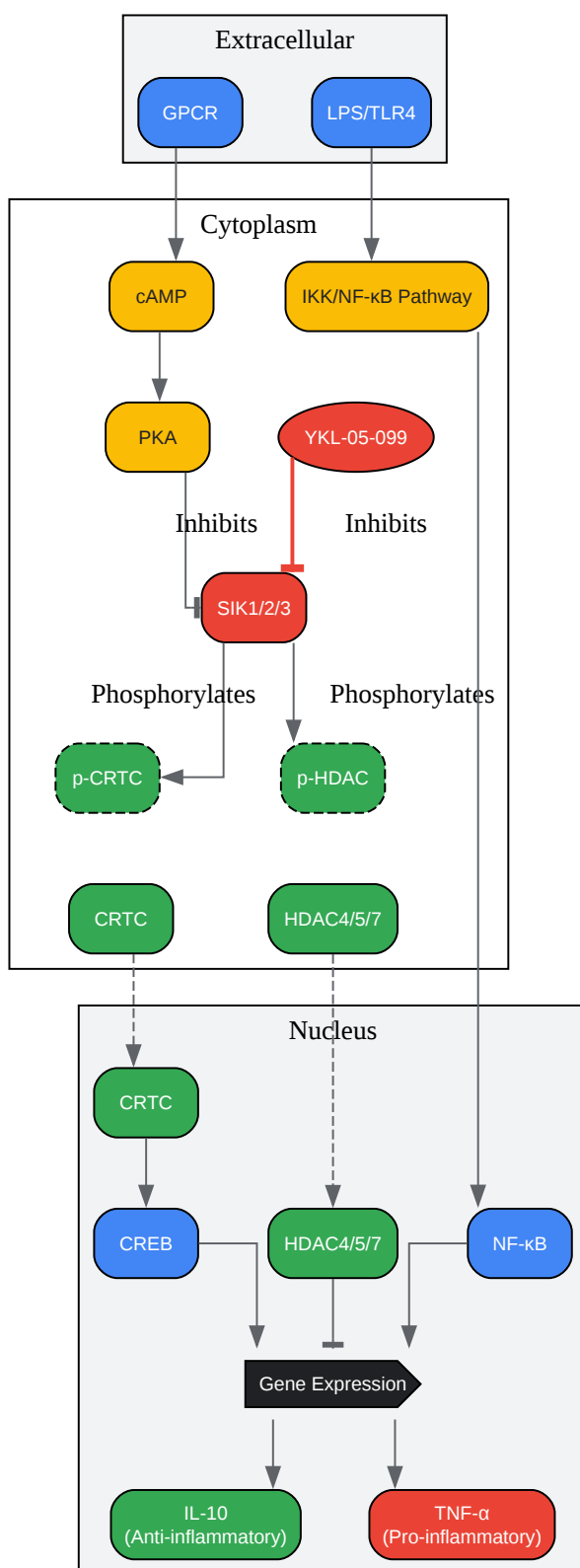
- Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of **YKL-05-099**.
- Animal Model: Male 8-10 week-old C57BL/6 mice are typically used.[2][5]
- Formulation and Administration: **YKL-05-099** is formulated for intraperitoneal (IP) injection in a vehicle such as 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2][5]
- Experimental Procedures:
  - LPS-Induced Inflammation Model: Mice are pre-treated with **YKL-05-099** at various doses (e.g., 5, 20, 50 mg/kg) via IP injection. After a short period (e.g., 15 minutes), inflammation is induced by an IP injection of LPS. Blood and spleen are collected at specified time points for cytokine analysis (serum) and p-HDAC5 analysis (splenic leukocytes).[5]
  - Salt-Sensitive Hypertension Model: Mice are fed a high-salt diet to induce hypertension. **YKL-05-099** (e.g., 20 mg/kg/day) is administered daily via IP injection to assess its effect

on blood pressure and kidney function.[1][9]

- Acute Myeloid Leukemia (AML) Model: AML cells are transplanted into mice. **YKL-05-099** is administered to evaluate its impact on disease progression and survival.[4]

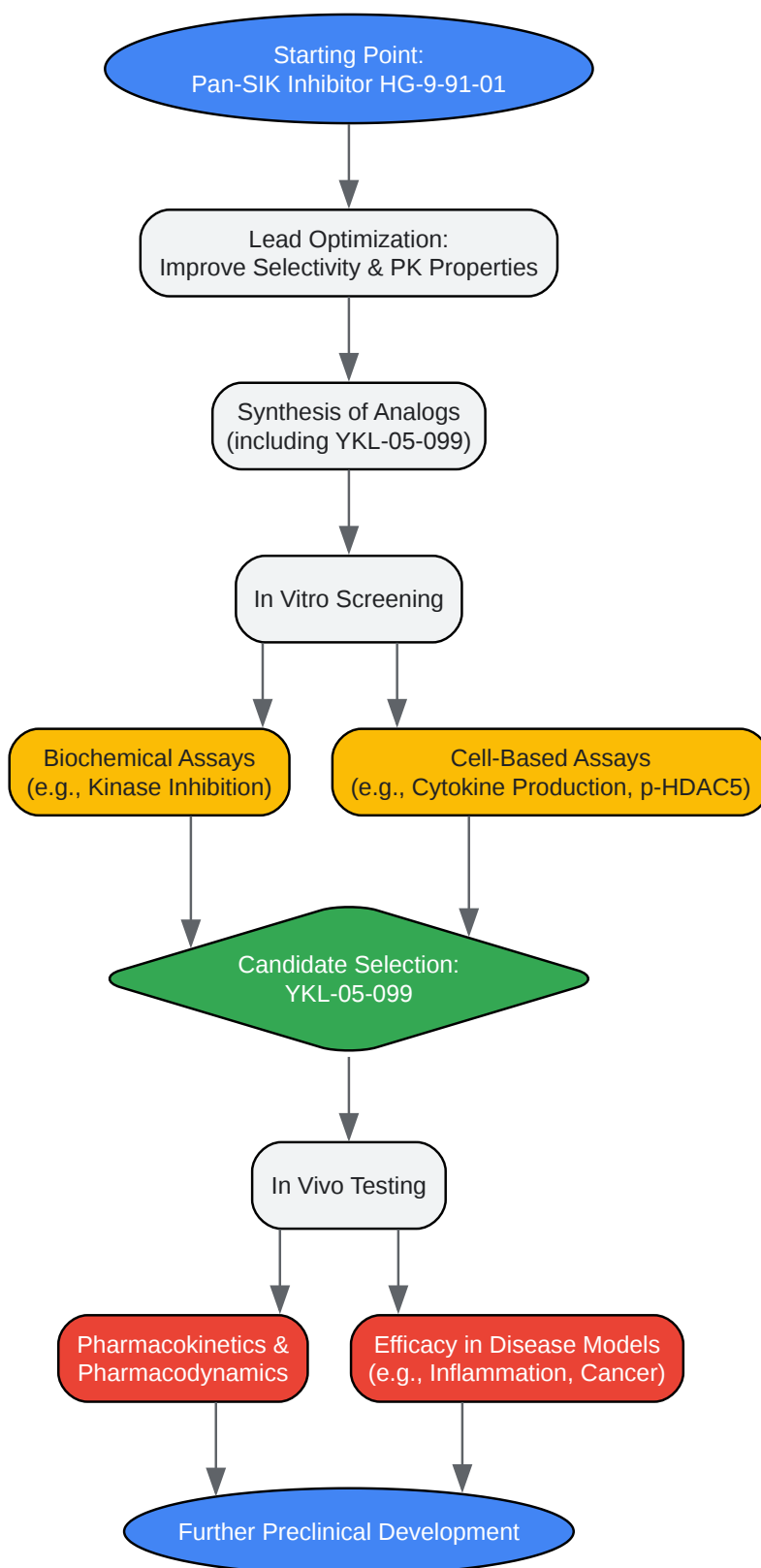
## Visualizations

The following diagrams illustrate the key pathways and workflows associated with **YKL-05-099**.



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Caption: SIK Signaling Pathway and the Mechanism of Action of **YKL-05-099**.



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Caption: Discovery and Development Workflow of **YKL-05-099**.



## Conclusion

**YKL-05-099** is a well-characterized and potent pan-SIK inhibitor that has proven to be an invaluable research tool for elucidating the in vivo functions of Salt-Inducible Kinases. Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of disease underscore the therapeutic potential of targeting the SIK signaling pathway. This technical guide provides a foundational understanding of **YKL-05-099**, from its initial discovery to its application in complex biological systems. Further research and development of more selective SIK inhibitors, building upon the knowledge gained from probes like **YKL-05-099**, hold significant promise for the treatment of inflammatory diseases and other indications.

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## References

- 1. Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. YKL-05-099 | SIK Inhibitor | TargetMol [targetmol.com]
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